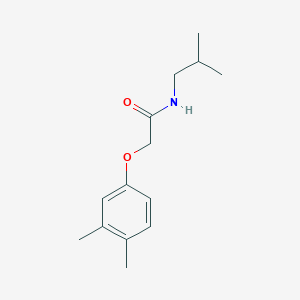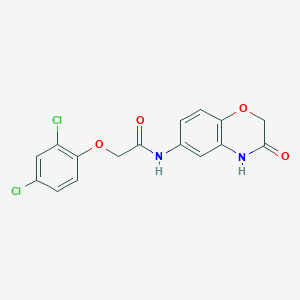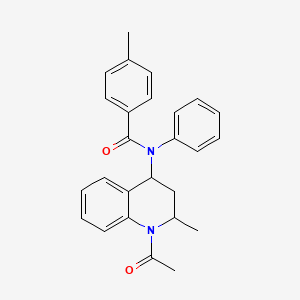
2-(3,4-dimethylphenoxy)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-isobutylacetamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a synthetic compound that has been developed for research purposes only and is not intended for human consumption.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety, depression, and drug addiction. Furthermore, it has been found to have potential as a tool for studying the endocannabinoid system and cannabinoid receptor signaling pathways.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-isobutylacetamide acts as a selective agonist of the CB2 receptor, which is a member of the endocannabinoid system. This receptor is found primarily in immune cells and has been implicated in various physiological processes, including inflammation, pain, and immune function. Activation of the CB2 receptor by this compound leads to the release of various neurotransmitters and cytokines, which can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The activation of the CB2 receptor by this compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been found to reduce anxiety-like behavior in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-isobutylacetamide in lab experiments is its selectivity for the CB2 receptor. This allows for more precise targeting of this receptor and can lead to a better understanding of its physiological functions. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists. This can make it more difficult to achieve the desired effects in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-isobutylacetamide. One area of interest is its potential use in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of drug addiction, particularly opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-isobutylacetamide involves the reaction of 3,4-dimethylphenol with isobutylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to give the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)8-15-14(16)9-17-13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQAXFMNZADKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)



![ethyl N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B4996671.png)


![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
![ethyl 4-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4996739.png)